molecular formula C11H13ClN2O3 B13493212 3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride

3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride

Cat. No.: B13493212
M. Wt: 256.68 g/mol
InChI Key: GRYAACWIVUIMPB-UHFFFAOYSA-N
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Description

3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride is a functionalized cereblon ligand used in the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras). This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions. It is also a basic building block for making protein degrader libraries .

Preparation Methods

The preparation of 3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride involves several steps:

This method is advantageous due to its simplicity, mild reaction conditions, and cost-effectiveness, making it suitable for industrial production.

Chemical Reactions Analysis

3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride undergoes various chemical reactions:

    Substitution Reactions: The amine group allows for rapid conjugation with carboxyl linkers via peptide coupling reactions.

    Reductive Amination: The compound is amenable to linker attachment via reductive amination.

    Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the presence of functional groups suggests potential reactivity under appropriate conditions.

Common reagents used in these reactions include 4-dimethylaminopyridine for catalysis and various carboxyl linkers for conjugation. The major products formed are typically linked derivatives used in protein degrader libraries .

Scientific Research Applications

3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride involves its role as a cereblon ligand. Cereblon is a protein that forms part of the E3 ubiquitin ligase complex, which tags proteins for degradation. By binding to cereblon, the compound facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome .

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

3-(4-aminophenoxy)piperidine-2,6-dione;hydrochloride

InChI

InChI=1S/C11H12N2O3.ClH/c12-7-1-3-8(4-2-7)16-9-5-6-10(14)13-11(9)15;/h1-4,9H,5-6,12H2,(H,13,14,15);1H

InChI Key

GRYAACWIVUIMPB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1OC2=CC=C(C=C2)N.Cl

Origin of Product

United States

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